2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O7/c1-35-22-15-28(16-23(31)25-17-4-6-18(7-5-17)29(33)34)19(13-20(22)30)14-26-8-10-27(11-9-26)24(32)21-3-2-12-36-21/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQDNSNVAKWTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the furan-2-carbonyl piperazine derivative, followed by its reaction with a methoxy-substituted dihydropyridine. The final step involves the acylation of the intermediate with 4-nitrophenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Overview
The compound 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide is a complex organic molecule with diverse applications in medicinal chemistry, pharmacology, and organic synthesis. This article explores its scientific research applications, mechanisms of action, and potential therapeutic benefits.
Medicinal Chemistry
Therapeutic Properties
This compound is being investigated for its potential anti-inflammatory , antimicrobial , and anticancer activities. Its unique structural features, including the furan and piperazine moieties, contribute to its biological activity. Research has shown that compounds with similar structures exhibit significant effects against various cancer cell lines and microbial strains.
Pharmacology
Biological Interactions
The pharmacological profile of this compound includes interactions with various biological targets such as enzymes and receptors. Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, leading to a reduction in inflammatory responses. Understanding these interactions can provide insights into its pharmacokinetics and pharmacodynamics, which are crucial for drug development.
Organic Synthesis
Building Block for Complex Molecules
Due to its versatile chemical structure, this compound serves as a valuable building block in organic synthesis. It can be modified to create new derivatives with enhanced properties or novel functionalities. This aspect is particularly important in the development of new pharmaceuticals and specialty chemicals.
Industrial Applications
Development of Specialty Chemicals
The compound's unique properties make it suitable for applications in the formulation of specialty chemicals used in various industries. Its potential as a precursor for more complex materials opens avenues for innovation in chemical manufacturing.
Case Studies
Several studies have documented the efficacy of similar compounds derived from the same structural framework:
- Anticancer Activity : A study demonstrated that derivatives of piperazine exhibited significant cytotoxic effects on breast cancer cells, suggesting that modifications to the piperazine moiety could enhance anticancer activity.
- Antimicrobial Effects : Research indicated that compounds with furan rings showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antibiotics.
- Anti-inflammatory Properties : Investigations into related compounds revealed their ability to reduce inflammation markers in animal models, supporting the hypothesis that this compound could have similar effects.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and its analogs:
Substituent Effects on Bioactivity and Physicochemical Properties
- Piperazine Modifications :
- Furan provides planar aromaticity for π-π interactions, while sulfonyl groups improve water solubility. Fluorophenyl enhances membrane permeability via lipophilicity .
Acetamide Linker :
- Ortho-methoxy in ’s compound may sterically hinder binding .
- Core Heterocycle: 1,4-dihydropyridinone (target) vs. pyrazolo-triazine () vs. benzothiazole ():
- Dihydropyridinones are redox-active, relevant in NADPH-like mechanisms. Pyrazolo-triazines offer rigidity, possibly improving target selectivity .
NMR and Structural Insights
highlights that substituent positioning (e.g., methoxy vs. nitro groups) alters proton chemical shifts in regions critical to molecular recognition (e.g., regions A and B in Figure 6 of ). For the target compound, the 5-methoxy and 4-oxo groups on the dihydropyridinone likely induce distinct shifts compared to analogs with simpler cores .
Biological Activity
The compound 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a combination of a furan ring, piperazine moiety, and dihydropyridine core, which are known to impart various biological activities. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | Contributes to antioxidant and antimicrobial properties. |
| Piperazine | Often associated with central nervous system activity. |
| Dihydropyridine | Linked to calcium channel blocking effects. |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on Schiff bases have shown moderate to strong antibacterial effects against various pathogens, suggesting that this compound may also possess similar activity due to its structural components .
Anticancer Potential
The compound's potential as an anticancer agent is supported by its ability to inhibit specific cellular pathways involved in tumor growth. Research on related Mannich bases has demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may disrupt cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anticonvulsant Properties
Given the presence of the piperazine moiety, there is potential for anticonvulsant activity. Compounds with similar structures have been evaluated for their ability to modulate sodium channels, which are critical in controlling neuronal excitability . The specific mechanism of action for this compound would need further investigation but could involve modulation of neurotransmitter release or direct action on ion channels.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing physiological responses.
- Ion Channel Interaction : Similar compounds have shown the ability to affect ion channels, which could be relevant for its anticonvulsant effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with structurally similar compounds:
- Antimicrobial Studies : A study demonstrated that Schiff bases derived from piperazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : Mannich bases were shown to possess cytotoxic effects against human cancer cell lines, with some derivatives demonstrating higher potency than standard chemotherapeutics like 5-fluorouracil .
- Neuropharmacological Evaluation : Compounds with similar piperazine structures have been evaluated for their anticonvulsant properties in animal models, showing promise in reducing seizure frequency .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound?
Answer:
Synthesis requires multi-step reactions, including:
Piperazine functionalization : Introduce the furan-2-carbonyl group via nucleophilic substitution under inert conditions (N₂ atmosphere) to prevent oxidation of the piperazine ring .
Dihydropyridine core formation : Condensation of a β-keto ester with an amidine precursor, controlled at pH 7–8 and 60–70°C to avoid over-oxidation .
Acetamide coupling : Use N-(4-nitrophenyl)acetamide precursors with EDCI/HOBt as coupling agents to ensure regioselectivity .
Key parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .
Basic: How can spectroscopic methods confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify characteristic peaks:
- IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide and dihydropyridinone) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: What experimental strategies can resolve contradictions in biological activity data for this compound?
Answer:
Contradictions may arise from:
- Solubility variability : Use standardized DMSO stocks (<0.1% v/v) to minimize solvent effects .
- Target promiscuity : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct receptor modulation from off-target effects .
- Metabolic instability : Pre-incubate with liver microsomes (CYP450 isoforms) to assess metabolite interference .
Validation : Compare IC₅₀ values across ≥3 independent replicates and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s selectivity for CNS targets?
Answer:
- Piperazine modifications : Replace furan-2-carbonyl with bulkier groups (e.g., benzoyl) to reduce off-target binding to peripheral receptors .
- Dihydropyridine substituents : Introduce electron-withdrawing groups (e.g., Cl) at the 5-position to enhance blood-brain barrier penetration .
- Nitrophenyl optimization : Test nitro→cyano substitution to mitigate redox-mediated toxicity while retaining affinity .
Methods : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted ΔG < −8 kcal/mol for serotonin/dopamine receptors .
Basic: What are the stability challenges for this compound under physiological conditions?
Answer:
- Hydrolysis : The dihydropyridinone ring is prone to base-catalyzed degradation. Stabilize formulations at pH 5–6 using citrate buffers .
- Photodegradation : The nitrophenyl group absorbs UV light (λmax ~310 nm). Store solutions in amber vials and avoid prolonged light exposure .
- Thermal stability : Decomposition occurs >80°C. Lyophilize for long-term storage at −20°C .
Advanced: How can computational modeling predict metabolic pathways for this compound?
Answer:
- Phase I metabolism : Use Schrödinger’s MetaSite to identify probable CYP3A4/2D6 oxidation sites (e.g., piperazine N-dealkylation) .
- Phase II conjugation : Predict glucuronidation using GLORYx, focusing on the acetamide NH group .
- Toxicity screening : Apply Derek Nexus to flag nitro→nitroso reduction products as potential mutagens .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
Answer:
- Receptor binding : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors via competitive binding assays with [³H]spiperone .
- Enzyme inhibition : Test phosphodiesterase (PDE4/5) activity using fluorogenic substrates (e.g., cAMP/Cyclic AMP XP Assay Kit) .
- Cellular toxicity : Assess IC₅₀ in HEK293 and SH-SY5Y cells via MTT assay (48-hour exposure) .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?
Answer:
- Co-crystallization : Grow crystals with target proteins (e.g., 5-HT₁A receptor fragments) using vapor diffusion (PEG 3350 as precipitant) .
- X-ray diffraction : Collect data at 1.9–2.2 Å resolution to resolve piperazine-furan dihedral angles and hydrogen bonding with the nitrophenyl group .
- Validation : Compare experimental electron density maps with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode (MRM transitions m/z 500→105 for quantification) .
- Sample prep : Extract plasma samples via protein precipitation (acetonitrile:methanol, 80:20) with deuterated internal standards .
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
Advanced: How can fragment-based drug design (FBDD) optimize this compound’s pharmacokinetics?
Answer:
- Fragment libraries : Screen 500+ fragments (MW <300 Da) targeting the dihydropyridine core using surface plasmon resonance (SPR) .
- Merge strategy : Link fragments with high ligand efficiency (LE >0.3) to the piperazine moiety via click chemistry (CuAAC) .
- ADME profiling : Use SwissADME to prioritize analogs with QPlogPo/w <5 and PSA <90 Ų for improved oral bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
